molecular formula C9H11NO4 B13023134 (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 54172-56-4

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B13023134
CAS No.: 54172-56-4
M. Wt: 197.19 g/mol
InChI Key: FHICNDDORUKGPD-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common synthetic route includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . This method yields the compound in a relatively high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of halogenated derivatives.

Scientific Research Applications

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • Vanillylmandelic acid
  • Homovanillic acid

Uniqueness

Compared to similar compounds, (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for additional interactions and modifications, making it a versatile compound for various applications .

Properties

CAS No.

54172-56-4

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

FHICNDDORUKGPD-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](C(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

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